molecular formula C8H11BrN2 B2388997 2-bromo-5-cyclopentyl-1H-imidazole CAS No. 1785213-99-1

2-bromo-5-cyclopentyl-1H-imidazole

Cat. No.: B2388997
CAS No.: 1785213-99-1
M. Wt: 215.094
InChI Key: XRGBHZWTSGYEJR-UHFFFAOYSA-N
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Description

2-bromo-5-cyclopentyl-1H-imidazole is a heterocyclic compound with the molecular formula C8H11BrN2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-cyclopentyl-1H-imidazole typically involves the bromination of 5-cyclopentyl-1H-imidazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle brominating agents and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-cyclopentyl-1H-imidazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 5-cyclopentyl-1H-imidazole.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Nucleophilic substitution: Formation of substituted imidazoles.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of 5-cyclopentyl-1H-imidazole.

Scientific Research Applications

2-bromo-5-cyclopentyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Material Science: The compound is used in the development of advanced materials, including polymers and catalysts.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active imidazole derivatives.

Mechanism of Action

The mechanism of action of 2-bromo-5-cyclopentyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-1-methyl-1H-imidazole
  • 2-bromo-4,5-diphenyl-1H-imidazole
  • 2-bromo-1H-imidazole

Uniqueness

2-bromo-5-cyclopentyl-1H-imidazole is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the design of novel compounds with specific biological activities. Compared to other bromo-imidazole derivatives, the cyclopentyl group can enhance lipophilicity and membrane permeability, potentially improving the pharmacokinetic properties of derived compounds.

Properties

IUPAC Name

2-bromo-5-cyclopentyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c9-8-10-5-7(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGBHZWTSGYEJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CN=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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